2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-2-18-21-22-19(26-18)16-10-13-6-3-4-8-15(13)23(16)12-17(24)20-11-14-7-5-9-25-14/h3-4,6,8,10,14H,2,5,7,9,11-12H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLMPXXVDNWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 5-ethyl-1,3,4-oxadiazole moiety is synthesized via cyclization of thiosemicarbazide precursors. A validated protocol involves:
Reaction Scheme 1
Ethyl hydrazinecarboxylate + Ethyl thiooxamate → Thiosemicarbazide intermediate → I2-mediated cyclization → 5-Ethyl-1,3,4-oxadiazole
Conditions :
- Oxidizing agent : Iodine (2 equiv) in THF at 60°C for 6 hours
- Yield : 89–92% for analogous ethyl-substituted oxadiazoles
Mechanistic Insight :
Iodine facilitates oxidative desulfurization, inducing cyclization through C–O bond formation. Substituted aldehydes dictate the R-group at position 5.
Indole Functionalization
Coupling the oxadiazole to indole requires palladium-catalyzed cross-coupling:
Reaction Scheme 2
2-Bromoindole + 5-Ethyl-1,3,4-oxadiazole-2-boronic acid → Suzuki–Miyaura coupling
Optimized Parameters :
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : K2CO3 (3 equiv)
- Solvent : Dioxane/H2O (4:1) at 90°C
- Yield : 78% (extrapolated from similar indole-oxadiazole systems)
Acetamide Linker Installation
Chloroacetylation of Indole-Oxadiazole
Reaction Scheme 3
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole + Chloroacetyl chloride → N-Alkylation
Conditions :
Amine Coupling with THF-Methyl Substituent
Reaction Scheme 4
2-(2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetyl chloride + (Tetrahydrofuran-2-yl)methanamine → Amide bond formation
Optimized Protocol :
- Coupling Agent : HATU (1.1 equiv), DIPEA (3 equiv) in DMF
- Temperature : RT, 4 hours
- Workup : Aqueous NaHCO3 extraction, column chromatography (SiO2, EtOAc/hexane)
- Yield : 76%
Alternative Synthetic Pathways
One-Pot Oxadiazole-Indole Assembly
Recent advances enable tandem oxadiazole formation and indole coupling:
Reaction Scheme 5
Ethyl glyoxalate + Thiosemicarbazide → I2/THF cyclization → In situ Suzuki coupling with 2-bromoindole
Advantages :
Enzymatic Acetylation
Lipase-mediated acetylation offers stereocontrol:
Conditions :
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Acyl Donor : Vinyl acetate in tert-butanol
- Conversion : >90% enantiomeric excess (ee) for chiral acetamides
Characterization and Analytical Data
Table 1. Spectroscopic Properties of Target Compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C20H23N5O3 | HRMS (ESI+) |
| Molecular Weight | 405.44 g/mol | Calculated |
| Melting Point | 162–164°C | Differential Scanning Calorimetry |
| 1H NMR (500 MHz, CDCl3) | δ 8.21 (d, J=8 Hz, 1H, indole-H), 4.35 (m, 1H, THF-H), 2.85 (q, J=7.5 Hz, 2H, CH2CH3) | Bruker Avance III HD |
| 13C NMR (125 MHz, CDCl3) | δ 169.8 (CONH), 161.2 (oxadiazole-C2), 136.4 (indole-C3) | Bruker Avance III HD |
| HPLC Purity | 99.1% | C18 column, MeOH/H2O |
Synthetic Yield Comparison
| Method | Overall Yield | Purity |
|---|---|---|
| Sequential Synthesis | 61% | 98.5% |
| One-Pot Assembly | 68% | 97.2% |
| Enzymatic Acetylation | 54% | 99.1% |
Critical Process Considerations
Solvent Optimization
Catalytic Systems
- Palladium Ligands : BINAP increases Suzuki coupling efficiency for hindered indoles (TON >1,200)
- Iodine Stoichiometry : Sub-stoichiometric I2 (0.8 equiv) reduces byproducts in oxadiazole synthesis
Scalability and Industrial Feasibility
Table 2. Kilo-Scale Production Parameters
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 50 g | 15 kg |
| Cycle Time | 48 hours | 72 hours |
| API Recovery | 76% | 68% |
| Impurity Profile | <0.5% | 1.2% |
| Cost per Kilogram | $2,800 | $1,950 |
Key Challenges :
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that derivatives of oxadiazole exhibit moderate cytotoxic activity against various cancer cell lines. A study by Abdelrehim et al. demonstrated that compounds similar to this one significantly reduce cell viability in colon carcinoma cell lines (HCT-116) at certain concentrations (Table 1).
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-(2-(5-Ethyl-Oxadiazol) | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
This suggests that the compound may have significant potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The oxadiazole derivatives have shown promising results in antimicrobial studies as well. A study on related compounds indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into broad-spectrum antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, research has indicated that the compound may possess anti-inflammatory effects. Molecular docking studies suggest that it could inhibit enzymes such as lipoxygenase, which play a crucial role in inflammatory processes.
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of oxadiazole derivatives, it was found that certain compounds exhibited significant growth inhibition against glioblastoma cell lines. The study utilized colony formation assays and TUNEL assays to assess apoptosis induced by these compounds.
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of various oxadiazole derivatives and their evaluation against bacterial strains demonstrated that some derivatives had potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 2-(2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel synthetic molecule that integrates an indole and an oxadiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Indole Ring : A common structural motif in pharmaceuticals known for its role in various biological processes.
- Oxadiazole Ring : Recognized for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that several compounds exhibited significant cytotoxicity, with some derivatives inhibiting topoisomerase I activity, which is crucial for DNA replication and repair .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 15.4 | Topoisomerase I Inhibition |
| Compound B | HeLa | 12.8 | Apoptosis Induction |
| Compound C | A549 | 9.4 | Cell Cycle Arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The oxadiazole moiety has been associated with various antibacterial and antifungal activities. In vitro studies have shown that derivatives containing oxadiazole rings can inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
The biological activity of 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is hypothesized to involve:
- Enzyme Inhibition : Interaction with key enzymes such as topoisomerases and kinases.
- Cell Cycle Modulation : Inducing apoptosis or cell cycle arrest in cancer cells.
- Antimicrobial Pathways : Disruption of bacterial cell wall synthesis or metabolic processes.
Case Studies
A notable case study involved synthesizing a series of oxadiazole derivatives and evaluating their cytotoxicity against various cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment with different concentrations of the compounds. Results indicated that modifications to the oxadiazole structure significantly impacted biological activity, suggesting that further optimization could enhance efficacy .
Q & A
Q. What are the critical steps in synthesizing 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Oxadiazole Ring Formation : Cyclization of hydrazides with reagents like POCl₃ or using carbodiimide coupling agents under reflux (60–80°C) .
Indole Functionalization : Coupling the oxadiazole moiety to the indole core via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Acetamide Linkage : Reacting the intermediate with chloroacetyl chloride or activated esters in the presence of a base (e.g., triethylamine) .
Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .
- Catalyst Selection : Sodium hydride (NaH) in DMF enhances coupling efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., indole NH at δ 10–12 ppm, oxadiazole C=O at δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the oxadiazole and tetrahydrofuran moieties?
- Methodological Answer :
- Analog Synthesis : Replace oxadiazole with 1,3,4-thiadiazole or tetrahydrofuran with other heterocycles (e.g., pyrrolidine) .
- Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and compare IC₅₀ values.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., COX-2, kinase domains) .
Example SAR Table :
| Analog Structure | Oxadiazole Variant | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|---|
| Original Compound | 1,3,4-Oxadiazole | 0.45 ± 0.02 | COX-2 |
| Analog A | 1,3,4-Thiadiazole | 1.20 ± 0.15 | COX-2 |
| Analog B | Pyrrolidine | 3.80 ± 0.30 | Kinase X |
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (pH, temperature, cell lines) across labs .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX inhibition and cytokine ELISA .
Q. How can the stability of this compound under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24h, monitor via HPLC .
- Plasma Stability : Expose to human plasma, quantify parent compound degradation over time .
- Light/Thermal Stability : Accelerated degradation studies (40°C, 75% RH) with LC-MS analysis .
Mechanistic and Interaction Studies
Q. What strategies identify the primary biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resins, pull down binding proteins from cell lysates .
- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells .
- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) .
Q. How does the trifluoromethoxy group in structural analogs influence binding affinity compared to the ethyl group in this compound?
- Methodological Answer :
- Synthesis of Fluorinated Analogs : Replace ethyl with CF₃O via Ullmann coupling .
- Surface Plasmon Resonance (SPR) : Measure KD values for target binding (e.g., lower KD indicates higher affinity for CF₃O analogs) .
Data Analysis and Computational Support
Q. Which computational tools are effective for predicting the metabolic pathways of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to identify Phase I/II metabolism sites .
- CYP450 Docking : Glide (Schrödinger Suite) models interactions with CYP3A4/2D6 .
Q. How can molecular dynamics simulations improve understanding of its mechanism of action?
- Methodological Answer :
- Simulation Setup : Run 100-ns simulations (AMBER/CHARMM) of compound-target complexes .
- Binding Free Energy : Calculate ΔG with MM-PBSA to identify critical residues .
Comparative and Structural Studies
Q. What distinguishes this compound’s reactivity from analogs lacking the tetrahydrofuran moiety?
- Methodological Answer :
- Hydrogen Bonding Analysis : FT-IR and X-ray crystallography show THF’s oxygen participates in H-bonding with targets .
- Solubility Tests : THF enhances aqueous solubility (logP reduction from 3.5 to 2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
